BENGHE Foundational & Exploratory

Check Availability & Pricing

discovery and history of 1-butyl-1H-imidazol-2-
amine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-butyl-1H-imidazol-2-amine

Cat. No.: B15258091

An In-depth Technical Guide to 1-butyl-1H-imidazol-2-amine: Discovery and History

Introduction

1-butyl-1H-imidazol-2-amine is a heterocyclic organic compound belonging to the substituted
imidazole family. Imidazole derivatives are of significant interest to researchers, scientists, and
drug development professionals due to their wide range of biological activities, including
antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a
comprehensive overview of the discovery, synthesis, and known properties of 1-butyl-1H-
imidazol-2-amine, drawing from the available scientific literature. While a definitive historical
account of its first synthesis is not readily available, this document outlines plausible synthetic
routes based on established methodologies for analogous compounds.

Putative Discovery and Synthesis

A specific, documented discovery of 1-butyl-1H-imidazol-2-amine could not be identified in
the surveyed literature. However, its synthesis can be logically inferred from general and well-
established methods for the N-alkylation of imidazoles and related heterocyclic amines. The
most probable synthetic pathway involves the direct N-alkylation of 2-aminoimidazole with a
suitable butylating agent, such as 1-bromobutane or n-butyl chloride.

General Synthesis Pathway
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The synthesis would likely proceed via a nucleophilic substitution reaction where the nitrogen
atom of the imidazole ring of 2-aminoimidazole attacks the electrophilic carbon of the butyl
halide. This reaction is typically carried out in the presence of a base to deprotonate the
imidazole nitrogen, thereby increasing its nucleophilicity.

Reaction

2-Aminoimidazole

1-Bromobutane or
1-Chlorobutane

Base (e.g., NaOH, K2CO3)
Solvent (e.g., Acetonitrile, Methanol)

Il

1-butyl-1H-imidazol-2-amine -->(Salt (e.g., NaBr, KCI))

Click to download full resolution via product page
Caption: General synthetic pathway for 1-butyl-1H-imidazol-2-amine.

Experimental Protocols

While a specific protocol for 1-butyl-1H-imidazol-2-amine is not available, the following are
detailed methodologies for analogous N-alkylation reactions that could be adapted.

Protocol 1: N-Alkylation of Imidazole with Butyl
Bromide[1]

This protocol describes the synthesis of 1-n-butylimidazole and could be adapted for 2-
aminoimidazole.

Materials:
e Imidazole (or 2-aminoimidazole)

e 1-Bromobutane
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Methanol

10M Sodium hydroxide solution

Chloroform

Magnesium sulfate

Procedure:

A solution of imidazole (0.2 mole) in a mixture of methanol (30 ml) and 10M sodium
hydroxide solution (30 ml) is prepared in a round-bottom flask equipped with a stirrer.

e 1-Bromobutane (0.255 mole) is added dropwise to the stirred solution while maintaining the
temperature between 30°C and 40°C.

 After the addition is complete, the reaction mixture is stirred and refluxed for 12 hours.
e The solvent is then evaporated under reduced pressure.
e The residue is extracted with chloroform (2 x 50 ml).

e The combined chloroform extracts are dried over magnesium sulfate and then concentrated
under reduced pressure to yield the product.

Protocol 2: General N-Alkylation of Amines|[2]

This is a general procedure for the N-alkylation of primary and secondary amines which could
be applicable.

Materials:

e Amine (e.g., 2-aminoimidazole)
e n-butyl chloride

e Sodium hydroxide (NaOH)

o Tetrabutylammonium bromide (TBAB)
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« Silica-supported copper iodide (SiO2-Cul)
o Water

o Ethyl acetate (EtOAC)

Procedure:

e To a 25 mL round-bottom flask, add the amine (0.5 mmol), n-butyl chloride (0.5 mmol for
mono-alkylation), NaOH (2 mmol), TBAB (0.25 mmol), and SiO2-Cul (0.1 g, 5 mol% Cu) in
water (4 mL).

e The reaction mixture is stirred at an appropriate temperature (e.g., 70-100°C) for the
necessary time, with the reaction progress monitored by thin-layer chromatography (TLC).

o Upon completion, the reaction mixture is triturated with EtOAc (20 mL).
e The SiO2-Cul catalyst is removed by filtration.

e The product is obtained by removing the solvent from the filtrate under reduced pressure,
followed by purification via column chromatography or crystallization.

Physicochemical and Spectroscopic Data

Specific quantitative data for 1-butyl-1H-imidazol-2-amine is not readily available. However,
data for the parent compound, 2-aminoimidazole, and related N-butyl imidazoles can provide
an estimation of its properties.

Table 1: Physicochemical Properties of Related Imidazole Compounds
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2-Aminoimidazole 1-n- N-Butyl-1H-
Property . L. e

Hydrochloride[1] butylimidazole[2] benzimidazole[3]
Molecular Formula C3HesCIN3 C7H12N2 C11H14N2
Molecular Weight 119.55 g/mol 124.18 g/mol 174.24 g/mol

. , 122-123°C at 20
Boiling Point 313.8°C at 760 mmHg
mmHg

Melting Point 143.6°C

Spectroscopic Data: No specific NMR or IR spectra for 1-butyl-1H-imidazol-2-amine were
found. Characterization would typically involve *H NMR, 13C NMR, and IR spectroscopy. For
comparison, the *H NMR of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives shows
characteristic signals for the butyl group: a triplet for the terminal methyl group around & 0.87
and multiplets for the methylene protons around 6 1.2 and 1.5.[4]

Biological Activity and Potential Applications

While there is no specific biological data for 1-butyl-1H-imidazol-2-amine, the broader class of
N-substituted imidazole and 2-aminoimidazole derivatives has been extensively studied and
shown to possess a wide range of biological activities.

» Antimicrobial Activity: Imidazole derivatives are known to be effective against various
bacterial and fungal strains.[5] The mechanism of action can involve the disruption of cell
wall synthesis or inhibition of protein synthesis. N-alkylated imidazoles have shown
promising antibacterial properties.[6]

o Anticancer Activity: Certain benzimidazole derivatives have demonstrated potential as
anticancer agents.[3]

e Enzyme Inhibition: 2-Aminoimidazole-based compounds have been investigated as inhibitors
of enzymes such as human arginase 1.[7]

» Anti-biofilm Agents: A range of 2-aminoimidazole amides have been synthesized and shown
to have activity against bacterial and fungal biofilms.[8]
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The introduction of a butyl group on the imidazole ring can influence the lipophilicity of the
molecule, which may, in turn, affect its biological activity and pharmacokinetic properties.

N-substituted Imidazole Core

Antimicrobial Activity (Anticancer Activity) Enzyme Inhibition (Anti—BiofiIm Activily)

Click to download full resolution via product page

Caption: Potential biological activities of N-substituted imidazoles.

Conclusion

1-butyl-1H-imidazol-2-amine is a molecule for which a detailed historical record of discovery
and characterization is not prominent in the accessible scientific literature. However, its
synthesis is feasible through established N-alkylation methods commonly applied to imidazole
and other amine-containing heterocycles. Based on the known biological activities of related N-
substituted and 2-aminoimidazole derivatives, it is plausible that 1-butyl-1H-imidazol-2-amine
could exhibit interesting pharmacological properties, warranting further investigation by
researchers in drug discovery and medicinal chemistry. The provided synthetic protocols and
comparative data on related compounds offer a foundational guide for the future synthesis and
characterization of this specific molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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